N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-12-5-7-13(8-6-12)26-10-15(24)21-22-11-19-16-14(17(22)25)9-20-23(16)18(2,3)4/h5-9,11H,10H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCIYEHEDIHYCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core , which is known for its diverse biological activities. The presence of the tert-butyl group enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets. The p-tolyloxyacetamide moiety contributes to the compound's unique pharmacological profile.
Research indicates that this compound interacts with various molecular targets, particularly enzymes and receptors involved in critical signaling pathways. Its mechanism of action may include:
- Enzyme Inhibition : The compound can inhibit specific enzymes crucial for cellular processes, thereby disrupting biochemical pathways related to disease progression, particularly in cancer and inflammation.
- Receptor Modulation : It may modulate receptor activity, influencing cell signaling pathways that regulate growth and apoptosis.
Biological Activities
The compound has demonstrated several promising biological activities:
- Anticancer Activity : Studies have shown that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been reported to induce apoptosis in cancer cells through the modulation of key signaling pathways .
- Anti-inflammatory Effects : The ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[3,4-d]pyrimidine derivatives. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| Tert-butyl Group | Increases lipophilicity and potency |
| p-Tolyloxy Group | Enhances interaction with target proteins |
| Carbonyl Group | Essential for enzyme inhibition |
The combination of these features contributes to the compound's overall efficacy and selectivity towards specific biological targets .
Case Studies
Several studies have explored the biological activity of related compounds:
- Cytotoxicity Against Cancer Cell Lines : A study demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibited significant cytotoxicity against HeLa and DU 205 prostate cancer cell lines. The mechanism involved apoptosis induction via mitochondrial pathways .
- Inhibition of mTOR Pathway : Similar compounds have been shown to selectively inhibit mTORC1, a critical regulator of cell growth and metabolism. This inhibition leads to reduced tumor growth in preclinical models .
- Anti-inflammatory Studies : Research indicated that certain derivatives reduced the production of inflammatory mediators in vitro, suggesting potential applications in treating chronic inflammatory conditions .
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
The compound features a pyrazolo[3,4-d]pyrimidine core with a tert-butyl group and a p-tolyloxyacetamide moiety, which enhances its lipophilicity and biological activity. The unique structure allows for interactions with various biological targets, making it a candidate for pharmacological studies.
Antitumor Activity
Preliminary studies suggest that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit antitumor properties . N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide may inhibit cancer cell proliferation by modulating signaling pathways involved in tumor growth and survival. Further research is necessary to elucidate its specific mechanisms of action against various cancer cell lines.
Anti-inflammatory Effects
The compound's structural characteristics indicate potential anti-inflammatory applications. Similar compounds have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro assays could reveal the compound's ability to reduce inflammation markers and its effectiveness compared to established anti-inflammatory drugs.
Antimicrobial Properties
The pyrazolo[3,4-d]pyrimidine derivatives have also been linked to antimicrobial activities . The presence of diverse functional groups in this compound may enhance its ability to combat bacterial and viral infections. Future studies should focus on evaluating its spectrum of activity against different pathogens.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. Methods such as cyclization reactions or ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition are common approaches used to obtain the desired compound efficiently.
Case Studies and Research Findings
Vorbereitungsmethoden
Cyclization of Pyrazole-4-carboxylates with Nitriles
As demonstrated by, ortho-amino pyrazole esters react with nitriles under acidic conditions to form the pyrimidinone ring. For the target compound, 1-(tert-butyl)-1H-pyrazole-4-carboxylate (intermediate A ) reacts with cyanamide in dioxane under HCl gas to yield 1-tert-butyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine (B ) (Fig. 1). Microwave irradiation at 150°C for 20 minutes improves yields to 78–85% compared to conventional heating (6 hours, 65–70%).
Table 1: Optimization of Cyclization Conditions
| Method | Temperature | Time | Yield (%) |
|---|---|---|---|
| Conventional | 100°C | 6 hr | 65–70 |
| Microwave | 150°C | 20 min | 78–85 |
Introduction of the Acetamide Side Chain
The 5-position nitrogen of intermediate B undergoes nucleophilic acyl substitution to install the 2-(p-tolyloxy)acetamide group.
Activation of 2-(p-Tolyloxy)acetic Acid
2-(p-Tolyloxy)acetic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C. The resulting 2-(p-tolyloxy)acetyl chloride (C ) is used without purification.
Coupling with Pyrazolo[3,4-d]pyrimidinone
Intermediate B is dissolved in dry tetrahydrofuran (THF) and treated with C in the presence of triethylamine (TEA) at room temperature for 12 hours. The reaction proceeds via a nucleophilic attack on the electrophilic carbonyl carbon, yielding the target compound (D ) (Fig. 2).
Key Reaction Parameters
- Molar ratio of B :C :TEA = 1:1.2:1.5
- Yield: 62–68% after column chromatography (silica gel, ethyl acetate/hexane 3:7)
Analytical Characterization
Spectral Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 65:35) shows ≥98% purity with retention time = 6.74 min.
Alternative Synthetic Strategies
Direct Alkylation of Preformed Acetamide
An alternative route involves pre-synthesizing 2-(p-tolyloxy)acetamide (E ) and reacting it with 5-chloro-1-tert-butylpyrazolo[3,4-d]pyrimidin-4(5H)-one (F ) under basic conditions (K₂CO₃, DMF, 80°C). This method avoids handling acid chlorides but suffers from lower yields (48–52%) due to competing hydrolysis.
Solid-Phase Synthesis
Immobilizing intermediate B on Wang resin enables iterative coupling with C in a microwave-assisted protocol (50°C, 30 min), achieving 70% yield with minimal byproducts.
Challenges and Optimizations
- Regioselectivity : Competing reactions at N1 vs. N5 of the pyrazolopyrimidinone are mitigated by using bulky tert-butyl groups to sterically hinder N1.
- Solvent Choice : Polar aprotic solvents (DMF, THF) improve solubility of intermediates compared to DCM or toluene.
- Purification : Reverse-phase chromatography (C18, methanol/water) resolves residual unreacted C .
Q & A
Q. What are the common synthetic routes for preparing this pyrazolo[3,4-d]pyrimidine derivative?
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of 1H-pyrazole-5-amine derivatives with β-oxoesters to form the pyrazolo[3,4-d]pyrimidine core.
- Step 2: Regioselective cyclization under controlled conditions (e.g., reflux in ethanol with catalytic acid) to establish the tricyclic scaffold.
- Step 3: Functionalization of the acetamide side chain via nucleophilic substitution or coupling reactions. Purification is achieved using column chromatography and crystallization .
Q. How is the compound’s structure confirmed after synthesis?
Structural confirmation relies on:
- NMR Spectroscopy: H and C NMR to verify proton environments and carbon frameworks (e.g., tert-butyl group at δ 1.4 ppm).
- FTIR: Identification of carbonyl (C=O) stretches (~1700 cm) and amide bonds.
- Mass Spectrometry: High-resolution MS to confirm molecular weight and fragmentation patterns .
Q. What are the primary biological targets of this compound?
The pyrazolo[3,4-d]pyrimidine core is associated with kinase inhibition (e.g., tyrosine kinases) and receptor modulation. Initial screening involves:
- Enzyme Inhibition Assays: IC determination using ATP-binding pocket competition studies.
- Computational Docking: Molecular docking simulations to predict binding affinities to targets like EGFR or VEGFR .
Advanced Research Questions
Q. How can substituent modifications (e.g., p-tolyloxy group) optimize bioactivity?
Structure-activity relationship (SAR) studies suggest:
- Electron-Withdrawing Groups (e.g., trifluoromethoxy in analogs) enhance target binding via hydrophobic interactions.
- Steric Effects: The tert-butyl group improves metabolic stability by shielding the pyrimidine ring.
- Methodology: Use surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Q. How to resolve contradictions in bioactivity data across structural analogs?
Discrepancies may arise from:
- Solubility Differences: Analog-specific solubility in assay buffers (e.g., DMSO vs. aqueous media).
- Off-Target Effects: Screen against a broader panel of kinases using kinase profiling arrays.
- Controlled Replication: Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) .
Q. What strategies improve pharmacokinetic properties like solubility and stability?
- Structural Modifications: Introduce polar groups (e.g., hydroxyl) on the acetamide side chain to enhance aqueous solubility.
- Formulation: Use cyclodextrin-based encapsulation or lipid nanoparticles for in vivo stability.
- Accelerated Stability Testing: Monitor degradation under stress conditions (e.g., 40°C/75% RH) via HPLC .
Q. How to address challenges in enantiomer separation for chiral analogs?
- Chiral Chromatography: Use polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol gradients.
- Crystallization: Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid) .
Q. What mechanistic studies confirm target engagement in cellular models?
- X-ray Crystallography: Co-crystallize the compound with purified kinase domains to visualize binding modes.
- Cellular Thermal Shift Assay (CETSA): Measure target protein stabilization upon compound treatment.
- CRISPR Knockout Models: Validate specificity using kinase-deficient cell lines .
Q. How to assess compound stability under varying experimental conditions?
- pH Stability: Incubate in buffers (pH 2–9) and analyze degradation via LC-MS.
- Light Sensitivity: Conduct ICH Q1B photostability testing with UV exposure.
- Long-Term Storage: Store at -80°C under argon to prevent oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
